![molecular formula C9H13NO B1347553 (S)-1-(2-Methoxyphenyl)ethanamine CAS No. 68285-24-5](/img/structure/B1347553.png)
(S)-1-(2-Methoxyphenyl)ethanamine
Overview
Description
“(S)-1-(2-Methoxyphenyl)ethanamine” is a chemical compound with the molecular formula C9H13NO . It is also known by other names such as 2-Methoxyphenethylamine, 2-(o-Methoxyphenyl)ethylamine, Benzeneethanamine, 2-methoxy-, and 4-methoxyphenethylamine .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a large scale synthesis of (S)-(+)-2-(2-methoxyphenyl) propanoic acid, which involves a resolution of the corresponding racemic acid with quinine, has been reported . Another study demonstrated the synthesis of N,N-diethyl-2-(2-methoxyphenyl)-2-oxoethaneselenoamide, which involved the attack of Selenium into a carbonyl group followed by a condensation reaction with an amine .
Molecular Structure Analysis
The molecular structure of “(S)-1-(2-Methoxyphenyl)ethanamine” can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
In terms of chemical reactions, 2-Methoxyphenyl isocyanate has been used as a chemoselective multitasking reagent for an amine protection/deprotection sequence . The chemically stable urea linkage was demonstrated to be suitably employed for protection/deprotection of amino groups .
Scientific Research Applications
Chemical Structure and Properties
“(S)-1-(2-Methoxyphenyl)ethanamine” is a chemical compound with the formula C9H13NO . It has a molecular weight of 151.2056 . This compound is also known by other names such as 2-Methoxyphenethylamine, 2- (o-Methoxyphenyl)ethylamine, Benzeneethanamine, 2-methoxy-, and 4-methoxyphenethylamine .
Use in Amine Protection/Deprotection Sequence
One of the significant applications of “(S)-1-(2-Methoxyphenyl)ethanamine” is in the protection and deprotection of amino groups . The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
properties
IUPAC Name |
(1S)-1-(2-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,10H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQOHAPVLVQKV-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357392 | |
Record name | (S)-1-(2-Methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Methoxyphenyl)ethanamine | |
CAS RN |
68285-24-5 | |
Record name | (αS)-2-Methoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68285-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-(2-Methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-(2-Methoxyphenyl)ethaneamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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